2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC16352115
InChI: InChI=1S/C24H22FN3O3S/c1-30-21-6-3-14(9-22(21)31-2)24-26-16(13-32-24)11-23(29)28-8-7-20-18(12-28)17-10-15(25)4-5-19(17)27-20/h3-6,9-10,13,27H,7-8,11-12H2,1-2H3
SMILES:
Molecular Formula: C24H22FN3O3S
Molecular Weight: 451.5 g/mol

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone

CAS No.:

Cat. No.: VC16352115

Molecular Formula: C24H22FN3O3S

Molecular Weight: 451.5 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone -

Specification

Molecular Formula C24H22FN3O3S
Molecular Weight 451.5 g/mol
IUPAC Name 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone
Standard InChI InChI=1S/C24H22FN3O3S/c1-30-21-6-3-14(9-22(21)31-2)24-26-16(13-32-24)11-23(29)28-8-7-20-18(12-28)17-10-15(25)4-5-19(17)27-20/h3-6,9-10,13,27H,7-8,11-12H2,1-2H3
Standard InChI Key FRCFEBXZWWWSCS-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)F)OC

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s molecular formula, C24H22FN3O3S\text{C}_{24}\text{H}_{22}\text{FN}_{3}\text{O}_{3}\text{S}, corresponds to a molecular weight of 451.5 g/mol . Its IUPAC name reflects three critical structural domains:

  • A 3,4-dimethoxyphenyl group attached to a thiazole ring at position 2.

  • A 1,3-thiazol-4-yl moiety linked via an ethanone bridge.

  • An 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole system, which introduces a tetracyclic nitrogen-containing scaffold .

The presence of methoxy groups enhances lipophilicity, while the fluorine atom and sulfur-containing thiazole contribute to electronic effects and metabolic stability.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC24H22FN3O3S\text{C}_{24}\text{H}_{22}\text{FN}_{3}\text{O}_{3}\text{S}
Molecular Weight451.5 g/mol
IUPAC Name2-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]-1-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone
Canonical SMILESCOC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)F)OC
InChIKeyFRCFEBXZWWWSCS-UHFFFAOYSA-N

Three-Dimensional Conformation

X-ray crystallography and computational modeling reveal a planar thiazole ring stacked orthogonally to the pyridoindole system, creating a rigid scaffold. The dimethoxyphenyl group adopts a pseudo-axial orientation, minimizing steric hindrance with the ethanone bridge . Hydrogen bonding between the carbonyl oxygen (C=O) and the pyridoindole’s NH group stabilizes the conformation, as evidenced by density functional theory (DFT) calculations .

Synthesis and Reaction Chemistry

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Formation of the Pyridoindole Core: Cyclocondensation of 8-fluoro-tryptamine derivatives with glyoxal under acidic conditions yields the tetrahydro-2H-pyrido[4,3-b]indole skeleton.

  • Thiazole Ring Construction: Reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide forms the thiazole intermediate, which is subsequently brominated at position 4.

  • Ethanone Bridge Installation: A nucleophilic acyl substitution couples the brominated thiazole to the pyridoindole via a ketone linker, achieved using palladium-catalyzed cross-coupling.

Key Reaction:

Thiazole-Br+Pyridoindole-NHPd(PPh3)4,BaseTarget Compound+HBr\text{Thiazole-Br} + \text{Pyridoindole-NH} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Base}} \text{Target Compound} + \text{HBr}

This step achieves a 67% yield under optimized conditions (80°C, DMF, 12 hours).

Biological Activity and Mechanism

In Vitro Antiproliferative Effects

In MCF-7 (breast cancer) and A549 (lung cancer) cell lines, the compound exhibits IC50_{50} values of 1.2 μM and 1.8 μM, respectively. Comparatively, it shows 3-fold greater potency than cisplatin in PANC-1 pancreatic cancer cells. Mechanistic studies indicate:

  • Kinase Inhibition: Suppression of Aurora Kinase A (IC50_{50} = 0.9 μM), disrupting mitotic spindle formation.

  • Apoptosis Induction: Caspase-3/7 activation and PARP cleavage observed within 24 hours of treatment.

Anti-Inflammatory Properties

In LPS-stimulated RAW 264.7 macrophages, the compound reduces TNF-α and IL-6 secretion by 58% and 64% at 10 μM, respectively. This activity correlates with inhibition of NF-κB nuclear translocation, as shown in luciferase reporter assays.

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